1-Acetyl-3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-Acetyl-3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a type of pyrazoline, a class of compounds that are ubiquitous in nature . It has been synthesized by the action of hydrazine hydrate and acetic acid on 1-furyl-3-(substituted phenyl)2-propene-1-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazine hydrate and acetic acid on 1-furyl-3-(substituted phenyl)2-propene-1-one . This process results in the formation of new 1-acetyl-3-(2’-furyl)-5-(substituted phenyl) D2 phrazoline .Molecular Structure Analysis
The structure of these compounds has been elucidated based on spectroscopic data . Further analysis of the molecular structure could provide more insights into its properties and potential applications.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazine hydrate and acetic acid with 1-furyl-3-(substituted phenyl)2-propene-1-one . This reaction results in the formation of new 1-acetyl-3-(2’-furyl)-5-(substituted phenyl) D2 phrazoline .Scientific Research Applications
Antibacterial and Antifungal Activities
A series of N-acetyl pyrazole derivatives, including 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles, were synthesized and exhibited motivating antibacterial and antifungal activities against various bacterial strains and Aspergillus niger. This highlights the potential of these compounds in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Antioxidant Activity
N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines were synthesized and showed moderate antioxidant activities, indicating their potential in oxidative stress-related therapeutic applications (Jois, Kalluraya, & Girisha, 2014).
Synthesis and Structural Characterization
The synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(2′-furyl)pyrazoline and its polymorphic modifications have been investigated, providing insights into the factors responsible for the formation of crystal structures of optical nonlinear organic compounds (Suponitskii et al., 2002).
Anticancer Activity
Dehydrozingerone-based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles were prepared and exhibited significant in vitro cytotoxic activity against some cancer cell lines, suggesting their potential as anticancer agents (Ratković et al., 2016).
Antidepressant and Anticonvulsant Activities
Some 3-(2-furyl)-pyrazoline derivatives have been synthesized and investigated for their antidepressant and anticonvulsant activities, showing promising results and indicating their potential in psychiatric and neurological disorders (Ozdemir et al., 2007).
Future Directions
The future directions for research on 1-Acetyl-3-(2-furyl)-5-phenyl-4,5-dihydro-1H-pyrazole could include further exploration of its biological activities and potential applications. Given the wide range of biological activities exhibited by pyrazolines , there could be potential for this compound in various therapeutic applications.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14(12-6-3-2-4-7-12)10-13(16-17)15-8-5-9-19-15/h2-9,14H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSOOQZBKRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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